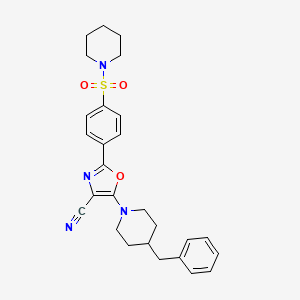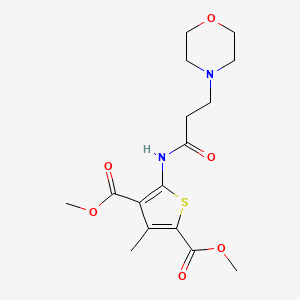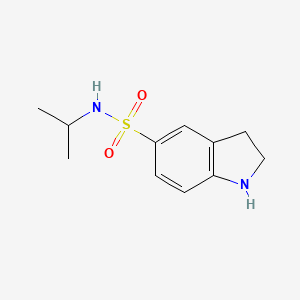![molecular formula C20H20N2OS B2365664 N-(2,6-dimethylphenyl)-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide CAS No. 315676-64-3](/img/structure/B2365664.png)
N-(2,6-dimethylphenyl)-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,6-dimethylphenyl)-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C20H20N2OS and its molecular weight is 336.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Related Research Applications of Quinoline Derivatives
Antimalarial Activity
Quinoline derivatives, such as chloroquine and primaquine, have a long history in the treatment of malaria. The mechanism involves interference with the parasite's ability to detoxify heme, leading to its accumulation and the parasite's death. 8-Aminoquinolines like primaquine have been used for their activity against both the blood and liver stages of the Plasmodium parasite, offering a potential area of application for similar compounds (Tekwani & Walker, 2006).
Anticancer Activity
Tetrahydroisoquinoline derivatives have been explored for their role as anticancer antibiotics, with several patents covering their therapeutic applications in cancer. The US FDA's approval of trabectedin for treating soft tissue sarcomas highlights the anticancer potential of isoquinoline scaffolds. This suggests that compounds with similar structures could have applications in oncology (Singh & Shah, 2017).
Antimicrobial Activity
Quinoline derivatives also exhibit antimicrobial activities, as demonstrated by naturally occurring plant isoquinoline N-oxide alkaloids. These compounds have shown significant antimicrobial and antibacterial effects, indicating the potential for "N-(2,6-dimethylphenyl)-2-(4-methylquinolin-2-yl)sulfanylacetamide" to serve in similar capacities (Dembitsky, Gloriozova, & Poroikov, 2015).
特性
IUPAC Name |
N-(2,6-dimethylphenyl)-2-(4-methylquinolin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2OS/c1-13-7-6-8-14(2)20(13)22-18(23)12-24-19-11-15(3)16-9-4-5-10-17(16)21-19/h4-11H,12H2,1-3H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDLUWDPSHDPUNR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC3=CC=CC=C3C(=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(Trifluoromethyl)pyrazol-1-yl]propan-2-ol](/img/structure/B2365582.png)
![(2S)-2-amino-4-[(methoxycarbonyl)amino]butanoicacidhydrochloride](/img/structure/B2365584.png)
![1-(4-Phenylpiperazin-1-yl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]ethanone](/img/structure/B2365586.png)

![(4-((4,6-difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(1-ethyl-1H-pyrazol-3-yl)methanone](/img/structure/B2365590.png)


![4-[1-[1-(Methoxymethyl)cyclopentanecarbonyl]piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2365599.png)
![9-(9H-Fluoren-9-ylmethoxycarbonyl)-1-oxa-9-azaspiro[5.5]undecane-2-carboxylic acid](/img/structure/B2365600.png)

![2-(2-(1H-benzo[d][1,2,3]triazol-1-yl)-2-oxoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2365602.png)

![(3E)-3-(4-bromobenzylidene)-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-1-one](/img/structure/B2365604.png)
